![molecular formula C12H11BrN6 B2662996 N-(4-bromo-3-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899995-72-3](/img/structure/B2662996.png)
N-(4-bromo-3-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a brominated phenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate precursor, such as an azide or nitrile.
Formation of the Pyrimidine Ring: The pyrimidine ring is then formed through a condensation reaction with suitable reagents like formamide or amidines.
Bromination: The brominated phenyl group is introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Coupling Reaction: Finally, the triazole and pyrimidine rings are coupled with the brominated phenyl group under specific conditions, often involving a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromo-3-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole and pyrimidine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that N-(4-bromo-3-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, in vitro assays showed that this compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25 μM after 48 hours of treatment. This suggests a moderate cytotoxic effect that may be further explored for therapeutic use .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that derivatives with similar structural motifs demonstrate significant inhibition against bacterial strains such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these activities are currently being established to quantify its effectiveness .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Biological Mechanisms
3.1 Enzyme Inhibition
This compound may act as an inhibitor for various enzymes involved in metabolic pathways related to inflammation and cancer progression. Its structural similarity to known enzyme inhibitors suggests potential interactions with targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes .
3.2 Anti-inflammatory Effects
The anti-inflammatory potential of this compound is being investigated through its ability to modulate pro-inflammatory cytokines like TNF-alpha and IL-6. This modulation could position it as a candidate for treating inflammatory diseases .
Case Studies
Case Study 1: Anticancer Activity Assessment
In a relevant study involving human cancer cell lines, the compound was subjected to various concentrations to determine its cytotoxic effects. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates in cancer cells.
Case Study 2: Antimicrobial Efficacy Testing
Another study focused on evaluating the antimicrobial properties against clinically relevant bacterial strains. The research aimed to establish the MIC values and assess the compound's potential as a lead candidate for developing new antimicrobial agents.
Table 1: Anticancer Activity Summary
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 25 | Induction of apoptosis |
A549 (Lung) | TBD | TBD |
Table 2: Antimicrobial Activity
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
N-(4-bromo-3-methylphenyl)-... | E. coli | TBD |
N-(4-bromo-3-methylphenyl)-... | S. aureus | TBD |
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways, leading to antiproliferative effects in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar tricyclic structure and have been studied for their biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds also have a fused pyrimidine ring and exhibit similar chemical properties.
Uniqueness
N-(4-bromo-3-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to the presence of the brominated phenyl group and the specific arrangement of the triazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biologische Aktivität
N-(4-bromo-3-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article provides a comprehensive overview of its biological activity based on diverse sources.
The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Weight | 319.16 g/mol |
Molecular Formula | C12 H11 Br N6 |
LogP | 2.5547 |
LogD | 2.5546 |
Polar Surface Area | 57.213 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. In particular, derivatives of triazolo-pyrimidines have shown promising activity against various viruses. For instance, a related study indicated that certain compounds in this class exhibited significant antiviral activity against the Tobacco Mosaic Virus (TMV) with effective concentrations (EC50) in the low micromolar range . The specific structure of this compound may contribute to its enhanced binding affinity to viral proteins.
Antibacterial Activity
The antibacterial properties of triazolo-pyrimidine derivatives have also been explored. A study evaluating various synthesized compounds found that triazolo-pyrimidines exhibited moderate to high antimicrobial activities against both Gram-positive and Gram-negative bacteria . The compound's structure allows it to interact effectively with bacterial enzymes and disrupt their metabolic processes.
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in viral replication and bacterial growth. For example, it is hypothesized that the compound interferes with reverse transcriptase in retroviruses and essential kinases in bacteria .
Case Studies
- Antiviral Efficacy : A recent investigation into a series of triazolo-pyrimidine compounds demonstrated that modifications at specific positions significantly enhanced antiviral activity against TMV. The study reported EC50 values as low as 0.20 μM for some derivatives .
- Antibacterial Testing : In a comprehensive evaluation of various triazolo-pyrimidine derivatives against pathogenic bacteria, this compound displayed notable inhibition rates against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for further development in antibacterial therapies .
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN6/c1-7-5-8(3-4-9(7)13)16-11-10-12(15-6-14-11)19(2)18-17-10/h3-6H,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWWJXDRZAFWJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C3C(=NC=N2)N(N=N3)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.